molecular formula C6H13F3NO3P B2494028 Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate CAS No. 129416-29-1

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate

Cat. No.: B2494028
CAS No.: 129416-29-1
M. Wt: 235.143
InChI Key: BPFUBLZRCYWAEB-UHFFFAOYSA-N
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Description

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group, an amino group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoromethylated amine. One common method includes the use of diethyl phosphite and 2,2,2-trifluoroethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of C-P bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the phosphonate ester can participate in covalent bonding with enzymes or other proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (1-aminoethyl)phosphonate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Diethyl (1-amino-2,2-difluoroethyl)phosphonate: Contains two fluorine atoms instead of three, leading to variations in its biological activity and chemical stability.

    Diethyl (1-amino-2,2,2-trichloroethyl)phosphonate:

Uniqueness

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.

Properties

IUPAC Name

1-diethoxyphosphoryl-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3NO3P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFUBLZRCYWAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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